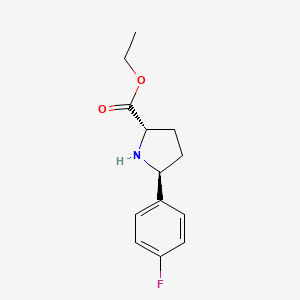

![molecular formula C19H19Cl2N3 B2617350 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887217-29-0](/img/structure/B2617350.png)

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole” is a chemical compound that has been studied for its potential biological activities . It has been identified as a potential NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response .

Synthesis Analysis

The synthesis of this compound involves a pharmacophore-hybridization strategy, combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873 . A series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a benzimidazole moiety, and a 2,4-dichlorobenzyl group . The piperidine ring is linked to the benzimidazole moiety, which is further connected to the 2,4-dichlorobenzyl group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .

Scientific Research Applications

Antitubercular Activity

A series of derivatives, including those structurally similar to "2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole," have been synthesized and evaluated for their antitubercular properties. These compounds were screened against Mycobacterium species, showing significant activity in inhibiting the bacterial growth, demonstrating the potential for treating tuberculosis. Docking studies against the 2Q1Y protein using MCULE software further supported their efficacy as potent antitubercular agents (D. Raju, R. Sasidhar, & S. Vidyadhara, 2020).

Corrosion Inhibition

Research into benzimidazole derivatives has revealed their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid environments. These compounds, including variants of the core structure mentioned, have demonstrated high inhibition efficiency, showcasing their potential in protecting metals from corrosion. The study employed a range of techniques, such as weight loss measurement and potentiodynamic polarization, to affirm the protective capabilities of these compounds, highlighting their utility in industrial applications (M. Yadav et al., 2016).

ACAT-1 Inhibition for Disease Treatment

A derivative closely related to "2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole" has been identified as a clinical candidate for inhibiting acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound exhibited significant selectivity for ACAT-1 over ACAT-2, suggesting its potential utility in treating diseases associated with ACAT-1 overexpression. The enhancement of aqueous solubility and oral absorption of this compound marks it as a promising candidate for further clinical trials (K. Shibuya et al., 2018).

Synthesis and Application in Material Science

The compound and its derivatives have been utilized in the synthesis of novel materials, such as benzo[4,5]imidazo[1,2-a]pyridine derivatives. These materials have been synthesized through efficient reactions, providing good to excellent yields within a short period. Their potential applications span across various fields, including material science, where they could serve as intermediates or functional materials (Fereshteh Goli-Garmroodi et al., 2015).

Antimicrobial Activity

Imidazole/benzotriazole substituted derivatives have shown promising in vitro antibacterial and antifungal activities against several pathogenic microbial strains. This highlights the broad-spectrum antimicrobial potential of compounds structurally related to "2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole," which could be leveraged in developing new antimicrobial agents (R. Ramachandran et al., 2011).

Safety And Hazards

properties

IUPAC Name |

2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3/c20-15-6-5-14(16(21)11-15)12-24-9-7-13(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,13H,7-10,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZRDCCWSAGXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2617270.png)

![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)

![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2617273.png)

![Ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)

![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)

![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)